ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused 8.4.0.0³,⁸ tetracyclic core. The structure includes a 2-methyl-3-nitrobenzoyl substituent at position 6 and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group at position 6. Such compounds are typically synthesized for applications in medicinal chemistry, leveraging their rigid tricyclic scaffold for target binding and stability .
Properties
IUPAC Name |
ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7/c1-3-38-27(35)20-14-19-23(28-22-11-4-5-12-30(22)26(19)34)31(15-17-8-7-13-39-17)24(20)29-25(33)18-9-6-10-21(16(18)2)32(36)37/h4-6,9-12,14,17H,3,7-8,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRDNQFXEZMXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the nitrobenzoyl group: This step involves the nitration of a benzoyl precursor followed by its attachment to the pyrimidine core.
Formation of the imino group: This involves the reaction of the nitrobenzoyl intermediate with an amine.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the ester group could yield various esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a potential candidate for developing new drugs with specific biological activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism by which (Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound could act as an inhibitor or activator of specific enzymes or receptors, modulating their activity.
Interaction with DNA or RNA: The compound could bind to nucleic acids, affecting gene expression or protein synthesis.
Modulation of signaling pathways: The compound could influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzoyl group (position 6) and the alkyl/ether chain (position 7). Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
*XLogP3: Computed octanol-water partition coefficient (lipophilicity). †Estimated based on substituent contributions.
Key Findings:
Substituent Effects on Electronic Properties: The 2-methyl-3-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects (via the nitro group) and steric bulk (via the methyl group), which may enhance electrophilic reactivity or binding to electron-rich biological targets compared to analogs with chloro, methyl, or fluoro substituents .
Hydrogen-Bonding and Molecular Recognition :
- The target compound has 9 hydrogen bond acceptors (nitrogen and oxygen atoms), exceeding analogs with fewer HBA (6–7). This may enhance interactions in biological systems, as hydrogen bonding is critical for molecular recognition .
Conformational Rigidity :
- The tricyclic scaffold’s puckering geometry (studied via methods in ) is influenced by substituents. Bulkier groups like oxolan-2-ylmethyl may restrict rotational freedom, stabilizing specific conformations for target binding.
Lipophilicity :
- The XLogP3 value of 2.7 for the 3-methylbenzoyl analog suggests moderate lipophilicity, while the target compound’s nitro and oxolan groups likely reduce logP (increased polarity), impacting membrane permeability.
Research Implications
- Medicinal Chemistry : The nitro group’s electron-withdrawing nature and the oxolan moiety’s polarity make the target compound a candidate for targeting enzymes or receptors requiring polar interactions .
- Crystallography : Structural analysis using programs like SHELX could elucidate how substituents affect packing in the crystal lattice, informing solubility optimization.
Biological Activity
The compound ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a triazine core and multiple functional groups that may contribute to its biological properties. The IUPAC name indicates the presence of a nitro group, which is often associated with increased biological activity due to its electron-withdrawing properties. The molecular formula and weight are essential for understanding its reactivity and interaction with biological targets.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 5
Molecular Weight
- Approximately 366.41 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs to ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivatives. For instance, triazine derivatives have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related triazine derivatives on human cancer cell lines such as MDA-MB231 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values as low as 15.83 µM , indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MDA-MB231 | 15.83 |
| Derivative B | HeLa | 16.32 |
| Derivative C | HepG2 | 12.21 |
The mechanisms through which these compounds exert their biological effects include:
- Topoisomerase Inhibition : Compounds with similar structures have been identified as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.
- Kinase Inhibition : Certain derivatives demonstrated inhibition of key kinases involved in cancer cell proliferation .
- Induction of Apoptosis : Some studies suggest that these compounds can modulate apoptotic pathways by influencing the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that triazine derivatives possess antimicrobial activity. A study reported that triazene compounds exhibited significant antibacterial effects against various strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.28 μM .
Summary of Biological Activities
The following table summarizes the biological activities reported for ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
